Hexyltrimethylammonium bromide (HTAB, CAS 2650-53-5) is a short-chain quaternary ammonium salt that functions as a highly specialized cationic surfactant, phase transfer catalyst, and interfacial passivating agent. Unlike traditional long-chain analogs, HTAB possesses a six-carbon (C6) alkyl tail, which imparts unique hydrotropic properties, an exceptionally high critical micelle concentration (CMC), and the ability to form very small, loose aggregates rather than dense micelles [1]. In procurement contexts, HTAB is prioritized for advanced materials synthesis, electrochemical energy storage, and optoelectronics because it delivers the necessary cationic quaternary ammonium headgroup for ion-pairing and surface interaction without the insulating, viscosity-increasing, or strongly hydrophobic effects characteristic of mainstream industrial surfactants.
Substituting HTAB with common in-class alternatives like Cetyltrimethylammonium bromide (CTAB, C16) or Decyltrimethylammonium bromide (DTAB, C10) critically compromises processability and device performance. In optoelectronic and electrochemical applications, the long alkyl chains of CTAB form thick, highly insulating micellar barriers that block charge transport and drastically increase internal series resistance [1]. Conversely, ultra-short analogs like Tetramethylammonium bromide (TMAB, C1) lack the minimal hydrophobicity required for effective van der Waals interactions and surface passivation. HTAB’s specific C6 chain length represents a critical structural 'Goldilocks' zone: it provides sufficient steric bulk to passivate surface defects and complex with halogens, yet remains short enough to prevent the formation of rigid, charge-blocking 3D micellar networks, making it strictly non-replaceable in high-efficiency perovskite and battery formulations[2].
HTAB is fundamentally distinct from standard cationic surfactants due to its inability to form classical, dense micelles. Quantitative light-scattering and thermodynamic studies demonstrate that HTAB forms loose aggregates with an ultra-low aggregation number of only 3 to 4 molecules per aggregate [1]. In stark contrast, the ubiquitous industry standard CTAB forms highly organized, rigid micelles with aggregation numbers typically exceeding 60. This massive reduction in structural density means that when HTAB is used as a capping agent or electrolyte additive, it does not create the thick, insulating dielectric layers that plague longer-chain analogs.
| Evidence Dimension | Micellar Aggregation Number (N_agg) |
| Target Compound Data | HTAB N_agg = 3–4 |
| Comparator Or Baseline | CTAB (C16) N_agg > 60 |
| Quantified Difference | >15-fold reduction in aggregation number |
| Conditions | Aqueous solution, 298.15 K |
Buyers formulating conductive inks, battery electrolytes, or catalytic nanoparticles must select HTAB to prevent the severe electrical resistance and surface-blocking effects caused by the dense micellization of standard surfactants.
In the fabrication of inverted perovskite solar cells (PSCs), the interface between the hole transport layer (e.g., PTAA) and the perovskite absorber (MAPbI3) is highly susceptible to nonradiative recombination. The application of an HTAB modification layer induces an in-situ reaction that forms an ultrathin, wide-bandgap halide layer. The C6H13- moiety of HTAB provides optimal van der Waals interactions without impeding charge extraction. Devices modified with HTAB achieved a Power Conversion Efficiency (PCE) of 21.01% with a high Fill Factor (FF) of 82.34% and negligible hysteresis, compared to a baseline PCE of 17.71% for unpassivated control devices [1]. Furthermore, the HTAB-treated devices maintained approximately 87% of their initial PCE after 1000 hours in ambient air.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 21.01% PCE (with HTAB passivation) |
| Comparator Or Baseline | 17.71% PCE (unpassivated control) |
| Quantified Difference | +3.3% absolute increase in PCE |
| Conditions | Inverted PSC architecture (ITO/PTAA/HTAB/MAPbI3/PCBM/BCP/Ag), ambient air storage |
For solar cell manufacturers, HTAB is a critical procurement target because it directly translates to commercially viable efficiency gains and long-term environmental stability without the charge-blocking drawbacks of longer-chain passivators.
In aqueous zinc-halide batteries, the generation of elemental bromine during charging leads to severe self-discharge and the release of toxic, corrosive vapors. HTAB is utilized as a highly effective quaternary ammonium complexing agent that sequesters elemental bromine into stable polybromide oils [1]. While longer-chain complexing agents (like Cetyltrimethylammonium bromide) can also sequester bromine, they significantly increase the viscosity of the deep eutectic solvent or aqueous electrolyte, which retards ion mobility and reduces round-trip energy efficiency. HTAB provides the necessary cationic charge density to stabilize polybromides while maintaining a low-viscosity, highly conductive electrolyte phase.
| Evidence Dimension | Electrolyte Viscosity and Bromine Sequestration |
| Target Compound Data | HTAB stabilizes polybromides with minimal viscosity increase |
| Comparator Or Baseline | Long-chain analogs (e.g., CTAB) cause high electrolyte viscosity and reduced ion mobility |
| Quantified Difference | Optimal balance of vapor suppression and ionic conductivity |
| Conditions | Zinc-bromide aqueous and deep eutectic solvent electrolytes |
Battery developers must procure HTAB to ensure safe, vapor-free operation of zinc-halide cells while maximizing the kinetic efficiency and cycle life of the flowing or static electrolyte.
Directly utilizing its unique C6 chain length and wide-bandgap halide formation capabilities, HTAB is the preferred passivating agent for PTAA/MAPbI3 interfaces. It suppresses nonradiative recombination and enhances moisture stability without introducing the series resistance associated with CTAB[1].
HTAB is formulated into deep eutectic solvents and aqueous electrolytes for zinc-bromine batteries. It safely sequesters corrosive elemental bromine into polybromides while maintaining the low viscosity required for high ionic conductivity and efficient pumping in flow systems [2].
For the chromatographic resolution of highly polar, short-chain organic acids, HTAB serves as an ideal mobile phase additive. Its short alkyl chain provides sufficient ion-pairing to retain analytes without permanently modifying the C18 stationary phase or causing the excessive retention times seen with decyl- or tetradecyl- quaternary ammonium salts [3].
In catalytic systems where standard long-chain surfactants bind too strongly and poison active sites, HTAB is utilized to control particle growth and stabilize hydrophobic environments in water. Its ultra-low aggregation number ensures that the resulting nanoparticles remain accessible to reactants .
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